![molecular formula C26H52F6O6S2Sn2 B12351268 Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate](/img/structure/B12351268.png)
Dibutyl[8-(dibutylstannyliumyl)octyl]stannylium ditrifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin trifluoromethanesulfonate is an organotin compound with the chemical formula CF3SO3Sn[(CH2)3CH3]3 . It is also known as tributyltin triflate. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications, particularly in industrial and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyltin trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, the production of tributyltin trifluoromethanesulfonate often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is carefully controlled to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyltin trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center in tributyltin trifluoromethanesulfonate can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tributyltin trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving tributyltin trifluoromethanesulfonate depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Tributyltin trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research has explored its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studies have investigated its potential use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tributyltin trifluoromethanesulfonate involves its interaction with molecular targets such as nuclear receptors. For example, it has been shown to interact with the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), influencing various biological pathways . These interactions can lead to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin Oxide: Used as a biocide in marine paints but has different environmental and toxicological properties.
Trimethyltin Chloride: A related organotin compound with different chemical and biological properties.
Uniqueness
Tributyltin trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C26H52F6O6S2Sn2 |
|---|---|
Poids moléculaire |
876.2 g/mol |
Nom IUPAC |
dibutyl(8-dibutylstannanyliumyloctyl)stannanylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C8H16.4C4H9.2CHF3O3S.2Sn/c1-3-5-7-8-6-4-2;4*1-3-4-2;2*2-1(3,4)8(5,6)7;;/h1-8H2;4*1,3-4H2,2H3;2*(H,5,6,7);;/q;;;;;;;2*+1/p-2 |
Clé InChI |
WJPTYXZNVIDLEL-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn+](CCCC)CCCCCCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)




![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)


![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)
